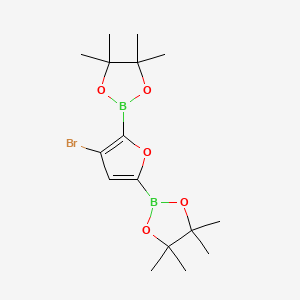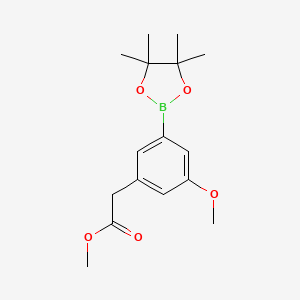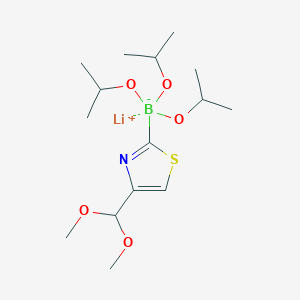
Lithium (4-(dimethoxymethyl)thiazol-2-yl)triisopropoxyborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium (4-(dimethoxymethyl)thiazol-2-yl)triisopropoxyborate is a complex organoboron compound It is characterized by the presence of a thiazole ring substituted with a dimethoxymethyl group and a triisopropoxyborate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lithium (4-(dimethoxymethyl)thiazol-2-yl)triisopropoxyborate typically involves the reaction of 4-(dimethoxymethyl)thiazole with triisopropoxyborane in the presence of a lithium base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the borate moiety, potentially converting it to a borohydride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Borohydride derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Lithium (4-(dimethoxymethyl)thiazol-2-yl)triisopropoxyborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in drug development.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts.
作用机制
The mechanism by which Lithium (4-(dimethoxymethyl)thiazol-2-yl)triisopropoxyborate exerts its effects depends on the specific reaction or application. In organic synthesis, the borate moiety acts as a Lewis acid, facilitating the formation of carbon-boron bonds. The thiazole ring can participate in various chemical reactions, contributing to the compound’s versatility.
相似化合物的比较
Lithium triisopropoxyborohydride: Similar in structure but lacks the thiazole ring.
4-(Dimethoxymethyl)thiazole: Similar in structure but lacks the borate moiety.
Lithium thiazolylborate: Similar but may have different substituents on the thiazole ring.
Uniqueness: Lithium (4-(dimethoxymethyl)thiazol-2-yl)triisopropoxyborate is unique due to the combination of the thiazole ring and the triisopropoxyborate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.
属性
IUPAC Name |
lithium;[4-(dimethoxymethyl)-1,3-thiazol-2-yl]-tri(propan-2-yloxy)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BNO5S.Li/c1-10(2)20-16(21-11(3)4,22-12(5)6)15-17-13(9-23-15)14(18-7)19-8;/h9-12,14H,1-8H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHBUSGBZSPNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC(=CS1)C(OC)OC)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BLiNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
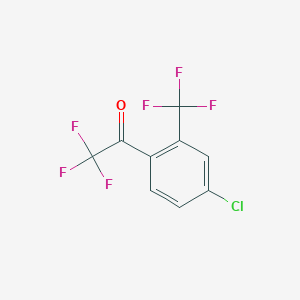
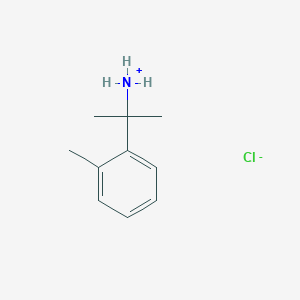
![3-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B8003434.png)
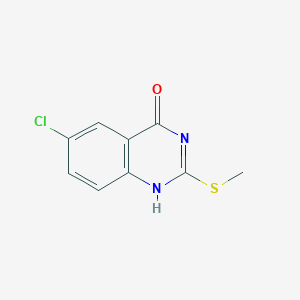
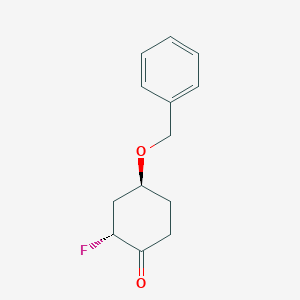
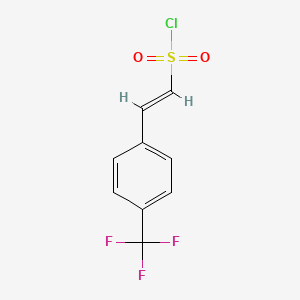
![(E)-N'-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide](/img/structure/B8003467.png)
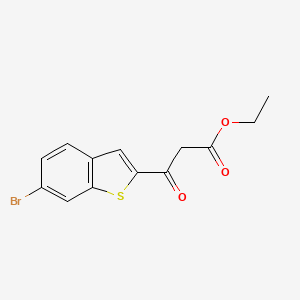
![Ethyl 3-[3-methyl-5-(trifluoromethyl)-1-benzothien-2-yl]-3-oxopropanoate](/img/structure/B8003476.png)
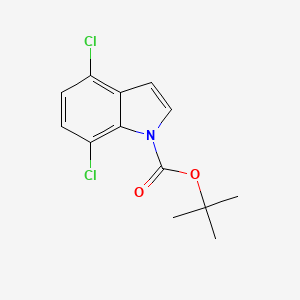

![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}thiomorpholine](/img/structure/B8003511.png)
